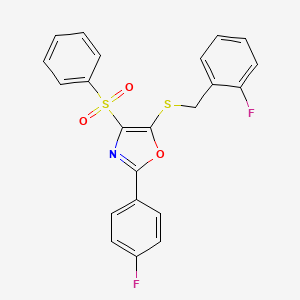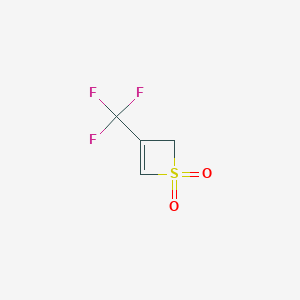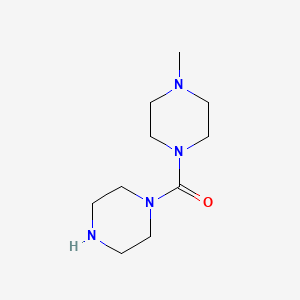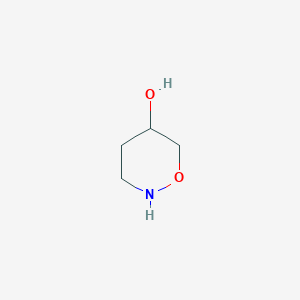![molecular formula C20H21N3O5 B2497327 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-11-6](/img/structure/B2497327.png)
8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,3,8-triazaspiro[4.5]decane-2,4-diones involves advanced lead classes derived from spiroindole hits, optimized through high-throughput experimentation techniques for affinity towards specific targets. For instance, the discovery of spirohydantoins as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase for treating anemia showcases the structural class's therapeutic potential. This process includes C-N coupling conditions enabling systematic SAR analysis and mitigation of off-target activities through molecular modifications (Vachal et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, including derivatives, has been extensively studied. Single-crystal X-ray diffraction techniques have revealed that these compounds often exhibit specific conformations and structural motifs critical for their biological activity. For example, compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate demonstrate complex structures with planar furan rings and chair conformation cyclohexane rings, highlighting the diverse molecular architectures achievable within this chemical framework (Wang et al., 2011).
Chemical Reactions and Properties
Spirohydantoins, including 1,3,8-triazaspiro[4.5]decane-2,4-diones, participate in various chemical reactions, underlining their versatility. Their enhanced reactivity in the Castagnoli-Cushman reaction with imines showcases the potential for diverse synthetic applications. This reactivity is attributed to the unique structural elements of the spirohydantoins, enabling broad substrate scope and efficient reaction pathways (Rashevskii et al., 2020).
Aplicaciones Científicas De Investigación
Antimicrobial and Detoxification Applications
N-Halamine derivatives, structurally similar due to the presence of a spirocyclic core and functional groups, have been explored for their antimicrobial properties and potential in detoxification processes. For instance, the synthesis and application of N-halamine-coated cotton for antimicrobial purposes demonstrate the utility of spirocyclic compounds in creating surfaces resistant to microbial growth. These materials effectively inactivate pathogens like Staphylococcus aureus and Escherichia coli, showcasing their potential in healthcare and environmental sanitation applications (Ren et al., 2009).
Crystal Structure and Synthesis
Understanding the crystal structure of spirocyclic compounds aids in the synthesis of novel materials and pharmaceuticals. Research on compounds such as alaptide reveals detailed insights into the molecular conformation and intermolecular interactions, which are critical for designing molecules with desired properties (Rohlíček et al., 2010). This knowledge is crucial for synthesizing new compounds with specific functionalities or improving the properties of existing materials.
Advanced Materials Design
Spirocyclic compounds are integral to designing advanced materials with specific optical, electronic, or mechanical properties. The synthesis and structural analysis of oxaspirocyclic compounds have contributed to the development of materials with potential applications in electronics, photonics, and as catalysts (Jiang & Zeng, 2016). These materials' unique properties stem from their rigid structures and the ability to introduce functional groups that tailor their physical and chemical behaviors.
Pharmacological Research
While avoiding specifics about drug use and side effects, it's noteworthy that spirocyclic compounds have been evaluated for various pharmacological activities, including anticonvulsant properties. Their structural diversity allows for the modulation of biological activity, demonstrating the potential of spirocyclic cores in developing new therapeutic agents (Obniska et al., 2006).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use or biological activity. If it shows promise in a particular application, further studies might focus on optimizing its structure for that application, studying its mechanism of action, or testing its effects in biological systems .
Propiedades
IUPAC Name |
8-(furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c24-17(16-7-4-13-28-16)22-10-8-20(9-11-22)18(25)23(19(26)21-20)12-14-27-15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROYPENUDORTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)
![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)

![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)


![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)